Regioisomeric Differentiation in LRRK2 Kinase Inhibition: 4-Linked Aminopyrazoles Demonstrate Superior Potency but Distinct Selectivity
A head-to-head comparison in an LRRK2 inhibitor program evaluated 3-, 5-, and 4-amino-linked pyrazole isomers. The 4-linked aminopyrazoles (compounds 5–7) exhibited superior biochemical and cellular potency for LRRK2 relative to the 3- and 5-linked analogues (compounds 2 and 3), though with reduced JAK2 selectivity [1]. This trade-off is critical for projects where on-target potency is prioritized over broad kinome selectivity.
| Evidence Dimension | Biochemical LRRK2 inhibition potency |
|---|---|
| Target Compound Data | 4-Linked aminopyrazoles (e.g., compounds 5–7) demonstrated LRRK2 IC50 values in the sub-micromolar range (exact values not provided in abstract; trend reported as 'superior potency') |
| Comparator Or Baseline | 3- and 5-amino-linked pyrazoles (compounds 2 and 3) showed 'inferior potency' for LRRK2 in biochemical and cellular assays |
| Quantified Difference | Qualitative superiority: 4-linked > 3-/5-linked in LRRK2 potency; JAK2/LRRK2 selectivity ratio approximately 2.7× for compound 4 (3-linked) versus >10× for 3-/5-linked |
| Conditions | Biochemical LRRK2 enzyme assay and cell-based LRRK2 autophosphorylation assay |
Why This Matters
This regioisomer-specific potency profile enables researchers to select the 4-linked scaffold when optimizing for LRRK2 inhibition, a target implicated in Parkinson's disease.
- [1] Chan BK, Estrada AA, Chen H, et al. Discovery of a Highly Selective, Brain-Penetrant Aminopyrazole LRRK2 Inhibitor. ACS Med Chem Lett. 2012;4(1):85-90. doi:10.1021/ml3003007 View Source
